1-(2,6-Dichlorophenyl)biguanide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

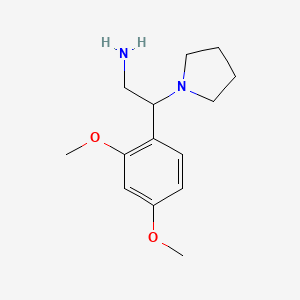

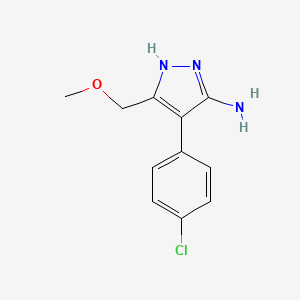

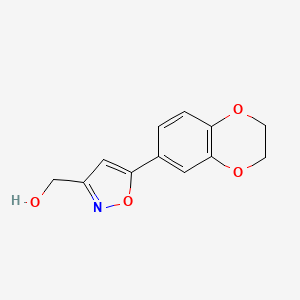

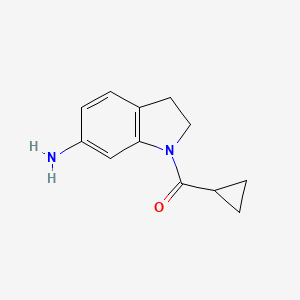

1-(2,6-Dichlorophenyl)biguanide hydrochloride, also known as DCBH , is an organic compound with the chemical formula C8H10Cl3N5 . It belongs to the class of biguanides, characterized by having two guanidine groups connected by a methylene bridge. The compound is often used in various cell-based assays to study its effects on cellular processes .

Synthesis Analysis

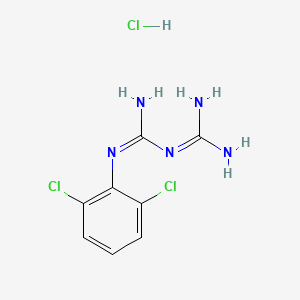

The synthesis of DCBH involves the reaction of N1-(2,6-Dichlorophenyl)biguanide (the parent compound) with hydrochloric acid (HCl). The resulting compound is the hydrochloride salt of 1-(2,6-Dichlorophenyl)biguanide. The synthetic process typically follows established protocols and can be carried out in the laboratory .

Aplicaciones Científicas De Investigación

Biguanides and Their Versatile Therapeutic Applications

Biguanides, characterized by the fusion of two guanidine moieties, are known for their wide range of therapeutic applications. These compounds, primarily available as hydrochloride salts due to their high basicity, have been explored for their antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, anti-HIV activities, among others. Research has emphasized not only the therapeutic potential of biguanides but also their significance in medicinal chemistry, paving the way for further exploration of their drug action mechanisms and organic chemistry derivatives (Kathuria, Raul, Wanjari, & Bharatam, 2021).

Analytical Techniques for Biguanide Derivatives

Analytical methods have been developed for quantifying biguanide derivatives in various applications, notably in personal care products and medical formulations. For instance, capillary electrophoresis with contactless conductivity detection has been utilized for determining concentrations of biguanide derivatives in ophthalmic solutions, showcasing the analytical versatility of these compounds in quality control and pharmacokinetic studies (Abad-Villar, Etter, Thiel, & Hauser, 2006).

Interaction with Cellulose and Adsorption Mechanism

The interaction between chlorhexidine (a biguanide derivative) and cellulose has been studied to understand its adsorption mechanism, which is crucial for its antimicrobial action. The sorption process involves electrostatic and hydrogen bonding forces, highlighting the molecular recognition capabilities of biguanide derivatives and their potential for surface modification applications (Blackburn, Harvey, Kettle, Manian, Payne, & Russell, 2007).

Synthesis and Optimization of Biguanide Derivatives

Research has been conducted on synthesizing and optimizing the conditions for producing various biguanide derivatives, including 1-(p-Carboxyphenyl) biguanide hydrochloride. These studies are foundational for creating more effective and targeted therapeutic agents, demonstrating the chemical versatility and potential for new drug development within the biguanide class (Shao-di & Cheng, 2010).

Antidiabetic and Antimalarial Properties

Biguanide derivatives have been investigated for their antidiabetic and antimalarial properties, with some compounds exhibiting significant activity in lowering blood glucose levels in diabetic models. This research underscores the potential for biguanide derivatives in treating chronic conditions like diabetes and malaria, highlighting their role in contemporary and future therapeutic strategies (Abbas, Basyouni, El-bayouki, & Abdel-Rahman, 2016).

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIBLJRRIQYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)